1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that incorporates a benzothiadiazole moiety, a trifluoromethylphenyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Sulfonylation: The benzothiadiazole core is then sulfonylated using sulfonyl chloride reagents under basic conditions.
Coupling with Piperidine: The sulfonylated benzothiadiazole is coupled with piperidine-4-carboxamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Trifluoromethyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its photoluminescent properties.
Medicinal Chemistry: It serves as a scaffold for the design of new drugs with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in creating advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety acts as an electron acceptor, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide include:
2,1,3-Benzothiadiazole Derivatives: These compounds share the benzothiadiazole core and are used in similar applications such as OLEDs and organic solar cells.
Trifluoromethylphenyl Derivatives: Compounds with the trifluoromethylphenyl group are known for their enhanced metabolic stability and are used in drug design.
Piperidine Carboxamides: These compounds are commonly used as scaffolds in medicinal chemistry for the development of new therapeutic agents.
The uniqueness of 1-(2,1,3-benzothiadiazole-4-sulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide lies in its combination of these three functional groups, which imparts distinct electronic, photoluminescent, and biological properties.
Properties
Molecular Formula |
C19H17F3N4O3S2 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H17F3N4O3S2/c20-19(21,22)13-3-1-4-14(11-13)23-18(27)12-7-9-26(10-8-12)31(28,29)16-6-2-5-15-17(16)25-30-24-15/h1-6,11-12H,7-10H2,(H,23,27) |
InChI Key |
LTPINRNTFDJTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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